2-(2-Sulfamoylphenyl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
2-(2-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C8H10N2O3S/c9-8(11)5-6-3-1-2-4-7(6)14(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13) |
InChI Key |
LOQIHAKMRXVNND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Sulfamoylphenyl Acetamide and Its Derivatives
Strategic Approaches to Core Scaffold Construction
The creation of the 2-(2-sulfamoylphenyl)acetamide core is predicated on logical and strategic chemical transformations. The methodologies focus on the reliable installation of the sulfamoyl and acetamide (B32628) groups onto the phenyl ring in the correct ortho orientation.
Chemical Pathways for the Synthesis of this compound
While direct, step-by-step synthesis of this compound is not extensively documented as a singular procedure, a viable pathway can be constructed based on established reactions for its isomers and related structures. A logical approach would commence with a readily available ortho-substituted precursor, such as methyl 2-phenylacetate.
A proposed synthetic route involves the following key steps:
Chlorosulfonation : The initial step involves the electrophilic substitution of methyl 2-phenylacetate with chlorosulfonic acid. This reaction, typically performed in a solvent like dichloromethane (B109758) (DCM) at controlled temperatures starting from 0 °C, introduces a chlorosulfonyl group (-SO₂Cl) onto the phenyl ring, primarily at the position para to the acetate (B1210297) group, but ortho-substitution is also possible and can be optimized. tandfonline.com
Amination : The resulting 2-(chlorosulfonylphenyl)acetate intermediate is then reacted with an amine. For the synthesis of the primary sulfonamide, this would involve reaction with ammonia (B1221849) or a protected form. This step converts the sulfonyl chloride into the desired sulfamoyl group (-SO₂NH₂). tandfonline.com
Amide Formation : The final step is the conversion of the methyl ester group into the primary acetamide. This can be achieved through hydrolysis of the ester to the corresponding carboxylic acid using a base like lithium hydroxide, followed by an amide coupling reaction with ammonia. tandfonline.com Alternatively, direct ammonolysis of the ester under specific conditions could yield the target acetamide.
This strategic sequence ensures the controlled construction of the core this compound scaffold, ready for further derivatization if required.
Precursor-Based Synthetic Strategies for Related Sulfamoylphenyl Acetamides
The synthesis of derivatives often relies on key precursors that can be readily functionalized. One of the most pivotal intermediates is 2-chloro-N-(4-sulfamoylphenyl)acetamide, derived from the widely available sulfanilamide (B372717) (4-aminobenzenesulfonamide).
The synthesis of this precursor is straightforward: sulfanilamide is reacted with chloroacetyl chloride in the presence of a base. rsc.orggoogle.com This reaction attaches the reactive chloroacetyl group to the aniline (B41778) nitrogen, setting the stage for subsequent nucleophilic substitution reactions.
| Precursor | Reagents | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Sulfanilamide | Chloroacetyl Chloride | Triethylamine (B128534) (TEA) | Dimethylformamide (DMF) / Benzene (B151609) (1:3) | Ice bath, then reflux for 3 hours | 86% | nih.gov |
| Sulfanilamide | Chloroacetyl Chloride | Potassium Carbonate (K₂CO₃) | Acetone | Dropwise addition | Not specified | rsc.org |
Another highly versatile precursor is 2-cyano-N-(4-sulfamoylphenyl)acetamide. It is prepared in good yield by refluxing ethyl cyanoacetate (B8463686) with 4-aminobenzenesulfonamide in a solvent like m-xylene. tandfonline.com This compound is a valuable synthon due to its polyfunctional nature, possessing reactive electrophilic and nucleophilic sites that are ideal for constructing a wide array of heterocyclic systems. tandfonline.comingentaconnect.comtandfonline.com
Multistep Synthesis of Functionalized Derivatives
The functionalization of the sulfamoylphenyl acetamide scaffold is crucial for modulating its chemical properties. This is primarily achieved by introducing diverse substituents, particularly heterocyclic moieties, through various coupling reactions.
Introduction of Diverse Heterocyclic Moieties via Coupling Reactions
The precursors detailed above are instrumental in the synthesis of complex derivatives. The reactive handles on these molecules, such as the chloroacetamide group or the cyanoacetamide moiety, serve as anchor points for diversification.
From 2-Chloro-N-(sulfamoylphenyl)acetamide : The chlorine atom acts as a good leaving group, enabling facile nucleophilic substitution.
Thiazole (B1198619) Formation : Reaction with ammonium (B1175870) thiocyanate (B1210189) in refluxing ethanol (B145695) leads to the formation of a thiazole ring. rsc.orgiaea.org
Thioether Linkage : Coupling with various heterocyclic thiols in the presence of a base like potassium carbonate is a general strategy to introduce a range of sulfur-linked heterocycles. tandfonline.com
Thiadiazole Synthesis : A multistep sequence involving reaction with morpholine (B109124) and sulfur, followed by hydrazine (B178648) hydrate (B1144303), generates a 2-hydrazinyl-2-thioxoacetamide intermediate. This can then undergo cyclocondensation with diones to produce complex spiro-thiadiazole derivatives. mdpi.com This reaction has been used to synthesize a variety of spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives. mdpi.com
From 2-Cyano-N-(sulfamoylphenyl)acetamide : This synthon's reactivity allows for the construction of numerous heterocyclic systems. ingentaconnect.comtandfonline.com
Pyridine Formation : The active methylene (B1212753) group can participate in nucleophilic addition to reagents like tetracyanoethylene, followed by cyclization to yield highly substituted pyridines. ingentaconnect.com
Pyrazole (B372694) Formation : Coupling with diazonium salts produces hydrazone intermediates, which can be cyclized with hydrazine hydrate to afford pyrazole derivatives. ingentaconnect.com
Thiophene (B33073) and Thiazole Synthesis : Reaction with elemental sulfur and phenylisothiocyanate or malononitrile (B47326) can be used to construct thiophene and thiazole rings. ingentaconnect.com
| Precursor | Reagents | Resulting Heterocycle | Reference |
|---|---|---|---|
| 2-Chloro-N-(4-sulfamoylphenyl)acetamide | Ammonium Thiocyanate | Thiazole | rsc.orgiaea.org |
| 2-Chloro-N-(4-sulfamoylphenyl)acetamide | Heterocyclic Thiols, K₂CO₃ | Thio-linked Heterocycles | tandfonline.com |
| 2-Chloro-N-(4-sulfamoylphenyl)acetamide | Morpholine, Sulfur, Hydrazine Hydrate, then Acenaphthylene-1,2-dione | Spiro-Thiadiazole | mdpi.com |
| 2-Cyano-N-(4-sulfamoylphenyl)acetamide | Tetracyanoethylene, TEA | Pyridine | ingentaconnect.com |
| 2-Cyano-N-(4-sulfamoylphenyl)acetamide | Benzenediazonium Chloride, then Hydrazine Hydrate | Pyrazole | ingentaconnect.com |
Advanced Amide and Sulfonamide Linkage Formation Techniques
The formation of amide and sulfonamide bonds is fundamental to the synthesis of these compounds. While classical methods are robust, advanced techniques offer improved efficiency and scope.
Amide Bond Formation :
Classical Method : The most common approach is the acylation of an amine with an acyl chloride, such as chloroacetyl chloride. rsc.orgnih.gov This reaction is typically performed in an inert solvent with a base like triethylamine (TEA) or potassium carbonate to neutralize the HCl byproduct. rsc.orgnih.gov
Peptide Coupling Reagents : For coupling a carboxylic acid with an amine, modern peptide coupling reagents are frequently employed. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), often used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), facilitate amide bond formation under mild conditions, minimizing side reactions. tandfonline.comevitachem.comresearchgate.net
Sulfonamide Bond Formation :
Classical Method : The traditional synthesis involves reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base like pyridine. tandfonline.com
Advanced Decarboxylative Coupling : A novel and powerful strategy allows for the synthesis of sulfonamides directly from unactivated carboxylic acids and amines. acs.orgnih.gov This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation to convert an aromatic carboxylic acid into a sulfonyl chloride in situ, which is then trapped by an amine in a one-pot process. acs.orgnih.govacs.org This approach avoids the need to pre-functionalize starting materials and represents a significant step forward in efficiency. acs.orgnih.gov
| Linkage Type | Method | Typical Reagents | Key Features | Reference |
|---|---|---|---|---|
| Amide | Acyl Chloride | R-COCl, Amine, Base (e.g., TEA) | Robust, widely used, requires acyl chloride precursor. | rsc.orgnih.gov |
| Amide | Peptide Coupling | R-COOH, Amine, Coupling Agent (e.g., EDCI, HBTU), Base (e.g., DIPEA) | Mild conditions, high yields, suitable for complex molecules. | tandfonline.comevitachem.com |
| Sulfonamide | Sulfonyl Chloride | R-SO₂Cl, Amine, Base (e.g., Pyridine) | Traditional and effective method. | tandfonline.com |
| Sulfonamide | Decarboxylative Coupling | Ar-COOH, SO₂, Halogen Source, Cu Catalyst, then Amine | One-pot synthesis from carboxylic acids, avoids pre-functionalization. | acs.orgnih.gov |
Considerations for Green Chemistry Principles in Scalable Synthesis
The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce waste, energy consumption, and the use of hazardous materials.
One-Pot Reactions : Multistep syntheses performed in a single reaction vessel, or "one-pot" reactions, are highly desirable as they reduce the need for intermediate purification steps, saving solvents and energy. The copper-catalyzed synthesis of sulfonamides from carboxylic acids is a prime example of this principle in action. acs.orgnih.gov Similarly, one-pot, three-component reactions have been developed for the efficient synthesis of complex heterocyclic systems like spirotriazolotriazines. scispace.com
Energy Efficiency : Microwave-assisted synthesis has emerged as a valuable tool for improving energy efficiency. It can dramatically reduce reaction times, in some cases from many hours to mere minutes, while also improving yields, particularly in sterically hindered reactions.
Use of Greener Solvents : Replacing hazardous solvents like dichloromethane (DCM) or benzene with more environmentally benign alternatives is a key goal. Several syntheses in this field have been successfully performed in greener solvents like ethanol or even water. rsc.orgmdpi.comarchivepp.com The synthesis of spiro-heterocycles in ethanol at room temperature has been explicitly highlighted as a "green condition." mdpi.com
Catalysis : The use of catalysts, especially in small quantities, is a cornerstone of green chemistry. Catalytic methods, such as the copper- and ruthenium-catalyzed reactions for sulfonamide formation, are superior to stoichiometric reagents in terms of atom economy and waste reduction. acs.orgekb.eg
| Green Chemistry Principle | Application Example | Outcome | Reference |
|---|---|---|---|
| One-Pot Synthesis | Cu-catalyzed conversion of aromatic acids to sulfonamides | Avoids intermediate isolation, reduces waste and solvent use. | acs.orgnih.gov |
| Microwave Irradiation | Sterically hindered acylation reactions | Reduces reaction time from 64 hours to 30 minutes. | |
| Greener Solvents | Synthesis of spiro-thiadiazoles | Reaction performed in ethanol at room temperature. | mdpi.com |
| Catalysis | Cu-catalyzed N-arylation of sulfonamides | Enables efficient bond formation with high atom economy. | ekb.eg |
Catalytic Methods and Mechanistic Insights in the Preparation of Sulfamoylphenyl Acetamide Analogues
The synthesis of sulfamoylphenyl acetamide analogues has been significantly advanced by the development of novel catalytic methodologies. These methods offer improvements in efficiency, functional group tolerance, and regioselectivity over traditional synthetic routes, which often rely on the reaction of a sulfonyl chloride with an amine. nih.gov The challenges associated with the preparation of the sulfonyl chlorides themselves have driven the exploration of catalytic alternatives. nih.gov
Transition Metal-Catalyzed Approaches:
Transition metals, particularly palladium, rhodium, and copper, have emerged as powerful catalysts for the formation of the crucial C-N and C-S bonds in sulfamoylphenyl acetamide analogues. thieme-connect.com
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of aryl sulfonamides. One notable method involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which provides a pathway to arylsulfonyl chlorides under mild conditions with significant functional group tolerance. mit.eduacs.org These intermediates can then be readily converted to the desired sulfonamides. nih.govacs.org Another innovative one-pot synthesis utilizes the palladium-catalyzed sulfination of aryl iodides with a sulfur dioxide surrogate, followed by treatment with an amine and sodium hypochlorite (B82951) to generate the sulfonamide. organic-chemistry.org This method is compatible with a broad range of amines, including amino acid derivatives. organic-chemistry.org
A three-component synthesis of sulfonamides has also been developed using sulfuric chloride as the source of the sulfonyl group in a palladium-catalyzed Suzuki-Miyaura coupling with boronic acids. rsc.org This redox-neutral process demonstrates high functional group tolerance, although it is not suitable for primary amines or anilines. rsc.org Mechanistically, palladium catalysts can promote the desired carbon-sulfur bond formation, while avoiding the common side reaction of desulfonylation of the arylsulfonyl chloride product. nih.govacs.org
Table 1: Palladium-Catalyzed Synthesis of Sulfonamide Analogues
| Catalyst System | Reactants | Key Features |
|---|---|---|
| Pd(0) / L5 ligand | Arylboronic acids, Phenyl chlorosulfate | Mild conditions, high functional group tolerance. nih.govmit.eduacs.org |
| Pd catalyst | Aryl iodides, DABSO, Amine | One-pot procedure, avoids unstable sulfonyl chlorides. organic-chemistry.org |
Rhodium Catalysis: Rhodium-catalyzed C-H activation has become a powerful tool for the direct amidation of aromatic rings with sulfonamides. whiterose.ac.uk This atom- and step-economical approach allows for the formation of C-N bonds without the need for pre-functionalized starting materials. thieme-connect.com For instance, the rhodium(III)-catalyzed amidation of azoxybenzenes with sulfonamides proceeds under mild conditions with high regioselectivity. thieme-connect.comthieme-connect.com Similarly, the direct C-H amidation of azines with sulfonamides has been achieved with high selectivity and functional group tolerance, and the process is scalable. nih.govacs.org Mechanistic studies suggest that these reactions may proceed through various rhodium species, including Rh(V) intermediates. thieme-connect.com
Table 2: Rhodium-Catalyzed C-H Amidation for Sulfonamide Synthesis
| Catalyst System | Substrates | Key Features |
|---|---|---|
| [Cp*RhCl2]2 / AgSbF6 | Azoxybenzenes, Sulfonamides | Mild conditions, high regioselectivity. thieme-connect.comthieme-connect.com |
| Rhodium catalyst | Azines, Sulfonamides | Direct C-H amidation, scalable. nih.govacs.org |
Copper Catalysis: Copper-catalyzed reactions offer a cost-effective alternative for the synthesis of sulfonamides. One approach involves the coupling of functionalized sodium aryl sulfinates with amines. polyu.edu.hk Another method utilizes a three-component reaction of arylboronic acids, nitroarenes, and potassium metabisulfite (B1197395) under copper catalysis to produce a range of sulfonamides in good yields with broad substrate scope. rsc.org A plausible mechanism for this reaction involves the formation of an arylsulfinate intermediate and a copper-assisted interaction between the nitroarene and the arylsulfinate. rsc.org Copper catalysts have also been employed in the N-arylation of sulfonamides with aryl boronic acids. ekb.eg
Enzymatic and Metal-Free Methodologies:
In addition to metal-based catalysis, enzymatic and metal-free approaches are gaining traction.
Enzymatic Synthesis: Biocatalysis offers a green and highly selective route to sulfonamides. For example, genetically engineered iron-containing enzymes and CYP119 variants with iridium have been used for C-H amination reactions of sulfonyl azides to produce chiral benzene sulfonamides. thieme-connect.com The biosynthesis of some natural product sulfonamides involves flavin-dependent enzymes and cupin-type oxygenases. nih.gov
Metal-Free Synthesis: Metal-free methods for sulfonamide synthesis are also being explored. One such method involves the oxidative S-N coupling between aryl thiols and amines mediated by I2O5 under mild conditions. thieme-connect.com
Systematic Derivatization and Structural Modification Strategies
Modifications on the Aromatic Ring and Sulfamoyl Group
Systematic modifications of the aromatic ring and the sulfamoyl group of 2-(2-sulfamoylphenyl)acetamide have been a key strategy in the development of new derivatives with diverse pharmacological profiles. Research has demonstrated that substitutions on both the phenyl ring and the nitrogen atom of the sulfamoyl group can significantly influence the biological activity of the resulting compounds.
A notable approach involves the synthesis of [N-(substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (B32628) derivatives. In this methodology, the synthesis begins with methyl 2-phenylacetate, which undergoes chlorosulfonylation to introduce the sulfonyl chloride group onto the phenyl ring. This intermediate then reacts with a variety of substituted amines to yield a diverse library of compounds with modifications on the sulfamoyl group. Subsequently, the ester is hydrolyzed to a carboxylic acid, which is then coupled with different substituted anilines to introduce further diversity on the acetamide moiety, although the focus here is on the initial modifications. tandfonline.comsemanticscholar.orgresearchgate.net
The reactivity of the chlorosulfonic acid is a critical parameter in the synthesis, with the reaction conditions being optimized to maximize the yield of the desired product. tandfonline.com The amines used for substitution on the sulfamoyl group can range from simple alkyl and aryl amines to more complex heterocyclic amines, each imparting unique physicochemical properties to the final molecule. These substitutions can alter the electronic and steric properties of the sulfamoyl group, which can in turn affect its binding interactions with biological targets.
The following table summarizes representative substitutions that have been explored on the aromatic ring and sulfamoyl group, leading to a range of derivatives.
| Substitution Site | Substituent | Resulting Moiety |
| Aromatic Ring | Chloro | 2-(3-chlorosulfonylphenyl)acetate |
| Sulfamoyl Group | Substituted Amines | N-substituted sulfamoyl group |
These modifications underscore the chemical tractability of the this compound scaffold and highlight the potential for generating a wide array of derivatives through targeted substitutions on the aromatic ring and the sulfamoyl group.
Structural Diversification of the Acetamide Moiety
The acetamide moiety of this compound presents a rich platform for structural diversification, primarily through modifications at the amide nitrogen. This has been a focal point of synthetic efforts to explore the structure-activity relationships of this class of compounds.
One of the most direct methods for diversifying the acetamide group is through the synthesis of N-substituted derivatives. This is typically achieved by first preparing the core 2-(2-sulfamoylphenyl)acetic acid intermediate, which is then activated and coupled with a wide range of primary and secondary amines. This amide coupling reaction allows for the introduction of a vast array of substituents at the amide nitrogen, including alkyl, aryl, and heterocyclic groups. nih.gov The choice of coupling agents and reaction conditions can be tailored to accommodate the specific properties of the amine being used. semanticscholar.org
Furthermore, the acetamide linker itself can be altered. For instance, the length of the alkyl chain can be extended or shortened, or branched alkyl groups can be introduced to probe the spatial requirements of the target binding site. The hydrogen-bonding capability of the amide group is a key feature, and modifications that alter this property can have a significant impact on biological activity.
Bioisosteric replacement of the amide bond is another advanced strategy for structural diversification. This involves replacing the acetamide functional group with other chemical moieties that have similar steric and electronic properties. While specific examples directly on the this compound core are not extensively detailed in the provided context, the general principle is a valid and powerful tool in medicinal chemistry for improving pharmacokinetic and pharmacodynamic properties.
The table below illustrates some of the diversification strategies for the acetamide moiety.
| Modification Strategy | Specific Alteration | Example of Introduced Group |
| N-Substitution | Amide coupling with amines | Phenyl, substituted phenyl, pyridyl |
| Chain Modification | Altering the linker | Propionamide instead of acetamide |
| Bioisosteric Replacement | Replacing the amide bond | Not specifically detailed |
These approaches to diversify the acetamide moiety are crucial for fine-tuning the pharmacological profile of this compound derivatives.
Integration of Diverse Pharmacophoric Scaffolds
A highly effective strategy for expanding the chemical space and biological activity of this compound is the integration of diverse pharmacophoric scaffolds. This involves chemically linking various heterocyclic ring systems to the core structure, thereby creating hybrid molecules that can exhibit novel or enhanced pharmacological properties.
The incorporation of pyrazole (B372694) and pyrazoline rings into sulfonamide-containing molecules is a well-established approach in medicinal chemistry. These five-membered nitrogen-containing heterocycles are known to be present in a wide range of biologically active compounds.
The synthesis of such hybrids often involves the reaction of a chalcone (B49325) intermediate with a hydrazine (B178648) derivative. In the context of this compound, a synthetic route could involve the preparation of a chalcone bearing the sulfamoylphenylacetamide moiety, followed by cyclization with a hydrazine to form the pyrazoline ring. Dehydrogenation of the pyrazoline can then yield the corresponding pyrazole. Dihydropyrazole sulfonamide derivatives have been reported as potential inhibitors of enzymes like COX-1/COX-2. tandfonline.com
The substituents on the pyrazole or pyrazoline ring can be varied to further modulate the activity of the hybrid molecule. For instance, the nature of the substituent at the 1-position of the pyrazole ring, as well as at other positions, can significantly influence the biological profile.
Thiadiazole and triazole moieties are another class of heterocycles that have been successfully conjugated with sulfonamides to generate compounds with a broad spectrum of biological activities. These five-membered rings containing sulfur and nitrogen (thiadiazole) or three nitrogen atoms (triazole) can act as important pharmacophores.
The synthesis of such conjugates can be achieved through various synthetic routes. For example, a common method for the synthesis of 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides in the presence of an acid. uctm.edu To integrate this with the this compound scaffold, one could envision a multi-step synthesis starting with the derivatization of the acetamide or sulfamoyl group to introduce a reactive handle suitable for thiadiazole or triazole formation. For instance, sulfonamide-1,2,4-triazoles and 1,3,4-thiadiazoles have been synthesized and shown to possess potential antibacterial and antifungal properties. semanticscholar.org
The table below outlines the integration of these heterocyclic scaffolds.
| Heterocyclic Scaffold | General Synthetic Approach |
| Pyrazole/Pyrazoline | Cyclization of a chalcone with hydrazine |
| Thiadiazole | Cyclization of a thiosemicarbazide (B42300) derivative |
| Triazole | Cyclization of a thiosemicarbazide or other suitable precursors |
The fusion of quinazoline (B50416) and piperazine (B1678402) rings with the this compound framework represents a significant area of chemical exploration. Both quinazoline and piperazine are privileged scaffolds in medicinal chemistry, frequently found in approved drugs.
The synthesis of quinazoline derivatives can be approached in several ways. One reported method involves the reaction of 2-chloro-N-(4-aminosulphonylphenyl)acetamide with anthranilic acid. nih.gov This directly links the acetamide portion of the molecule to a precursor that can be cyclized to form a quinazolinone ring. This strategy allows for the incorporation of the sulfamoylphenylacetamide moiety into the quinazoline system.
Piperazine derivatives are often introduced by reacting a suitable electrophilic derivative of this compound with a piperazine. For example, 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase isoforms. nih.gov This approach allows for the introduction of a wide variety of substituted piperazines, enabling the exploration of the chemical space around this part of the molecule. The synthesis of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H) -yl) benzamide (B126) derivatives showcases a more complex integration of both quinazoline and piperazine moieties. ijpras.com
The introduction of other heterocyclic scaffolds, such as imidazolidine (B613845), further broadens the structural diversity of this compound derivatives. While direct synthesis from the parent compound may not always be the most straightforward approach, the use of versatile precursors like chloroacetamide derivatives provides a viable route.
For instance, N-(4-acetylphenyl)-2-chloroacetamide has been used as a precursor for the synthesis of various heterocyclic systems. researchgate.net This chloroacetamide can react with various nucleophiles, including those that can subsequently be cyclized to form heterocycles like thiazoles or pyrazoles. researchgate.net A similar strategy could be employed starting from a 2-chloro-2-(2-sulfamoylphenyl)acetamide derivative to introduce a range of heterocyclic scaffolds.
The synthesis of imidazolidine derivatives has been achieved through three-component reactions involving an amino acid, triethoxymethane, and glycine (B1666218) in acetic anhydride. researchgate.net While this specific example does not start from this compound, it illustrates a potential synthetic strategy for creating imidazolidine-containing compounds that could be adapted to incorporate the sulfamoylphenylacetamide core.
The following table summarizes the integration of these additional heterocyclic systems.
| Heterocyclic Scaffold | Potential Synthetic Strategy |
| Quinazoline | Reaction of a chloroacetamide derivative with anthranilic acid |
| Piperazine | Reaction of a chloroacetamide derivative with a substituted piperazine |
| Imidazolidine | Multi-component reactions or cyclization of appropriate precursors |
| Other Heterocycles | Use of a reactive intermediate like a chloroacetamide to react with various nucleophiles |
Development of Hybrid Compounds with Enhanced Biological Activity
The strategy of molecular hybridization, which involves covalently linking two or more pharmacophoric units, has emerged as a powerful tool in medicinal chemistry to create novel compounds with improved efficacy, better safety profiles, or dual modes of action. mdpi.com For scaffolds based on this compound, this approach leverages the inherent biological activities of the sulfonamide group to develop potent therapeutic agents. Sulfonamides are a cornerstone class of drugs known for a wide array of pharmacological activities, including antibacterial, anti-carbonic anhydrase, antitumor, and anti-inflammatory properties. nih.govnih.govresearchgate.net By conjugating the sulfonamide-acetamide core with other biologically active molecules, researchers can design hybrid compounds that target multiple pathways or exhibit synergistic effects. nih.gov
A notable application of this strategy involves the conjugation of the acetamide-sulfonamide scaffold with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and flurbiprofen (B1673479). nih.gov This research aimed to create new conjugates and screen them for urease inhibition, an important target in the context of infections caused by Helicobacter pylori. The resulting hybrid compounds were found to be effective, mechanism-based inhibitors of the urease enzyme. nih.gov For instance, ibuprofen conjugated with sulfathiazole (B1682510) demonstrated potent competitive inhibition of urease. nih.gov Similarly, flurbiprofen conjugated with sulfadiazine (B1682646) and sulfamethoxazole (B1682508) also showed significant competitive inhibition. nih.gov The design strategy focuses on maintaining the essential pharmacophoric features of the parent molecules while creating a new chemical entity with enhanced or novel activity. nih.gov
The versatility of the sulfonamide scaffold allows for its combination with a diverse range of other chemical moieties. Reviews of recent advances highlight the development of two-component and multi-component sulfonamide hybrids incorporating various heterocyclic systems such as pyrazole, quinoline, thiazole (B1198619), coumarin, and indole, among others. nih.govnih.govdntb.gov.ua These hybrid agents have been investigated for a multitude of therapeutic applications, demonstrating the broad potential of this design strategy. nih.gov
Another example of derivatization leading to enhanced biological activity is the synthesis of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives. These compounds have been developed as selective inhibitors of cancer-associated human carbonic anhydrase (hCA) isoforms IX and XII. nih.gov Overexpression of these isoforms is linked to tumor progression, making them a key target for anticancer therapies. nih.gov By modifying the core structure with a piperidine (B6355638) moiety, researchers were able to produce highly effective and selective inhibitors, with some compounds showing inhibitory constants (Ki) in the low nanomolar range against hCA IX and hCA XII. nih.gov Molecular docking and simulation studies confirmed that these customized sulfonamide-piperidine scaffolds achieve stable and favorable binding within the active sites of the target enzymes, providing a strong basis for further optimization in the development of anticancer drugs. nih.gov
| Hybrid Compound | IC₅₀ (µM) | % Urease Inhibition | Mode of Inhibition |
|---|---|---|---|
| Ibuprofen + Sulfathiazole | 9.95 ± 0.14 | 90.6 | Competitive |
| Flurbiprofen + Sulfadiazine | 16.74 ± 0.23 | 84.1 | Competitive |
| Flurbiprofen + Sulfamethoxazole | 13.39 ± 0.11 | 86.1 | Competitive |
| Ibuprofen + Sulfanilamide (B372717) | Data not specified | Data not specified | Mixed |
| Flurbiprofen + Sulfacetamide | Data not specified | Data not specified | Mixed |
Chiral Synthesis and Stereochemical Considerations in Derivatization
Chirality is a fundamental concept in drug design and development, as the three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets, which are themselves chiral. nih.gov Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. nih.gov Consequently, the synthesis of single-enantiomer drugs is often preferred to avoid the administration of racemic mixtures where one enantiomer might be inactive or contribute to undesirable side effects. nih.gov
For derivatives of this compound, the introduction of a stereocenter can be a key strategy for optimizing biological activity. While the parent molecule is achiral, structural modifications can readily introduce chirality. For example, substitution on the methylene (B1212753) bridge of the acetamide group or on a group attached to the sulfamoyl nitrogen can create a chiral center.
The stereoselective synthesis of such derivatives is crucial for isolating the desired enantiomer. Asymmetric synthesis, also known as chiral synthesis, involves processes that preferentially form one enantiomer or diastereomer over others. nih.gov This can be achieved through various modern synthetic methods:
Use of Chiral Catalysts: Asymmetric catalysis employs chiral metal complexes or organocatalysts to direct a reaction towards the formation of a specific stereoisomer. nih.gov These catalysts can create a chiral environment that favors one reaction pathway, leading to high enantiomeric excess.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is formed, the auxiliary is removed.
Substrate-Controlled Synthesis: In this approach, an existing chiral center within the starting material influences the stereochemistry of a newly formed chiral center in the product.
Chiral Resolution: This technique involves the separation of a racemic mixture into its constituent enantiomers. Methods include classical resolution via the formation of diastereomeric salts with a chiral resolving agent, or chromatographic separation using a chiral stationary phase (CSP). researchgate.net
In the context of sulfonamide-containing compounds, stereochemistry can be a critical factor. For instance, chiral sulfinyl compounds, which are structurally related to sulfonamides, are recognized as important pharmacophores found in marketed drugs like esomeprazole. nih.gov The development of efficient methods for the stereoselective preparation of these and other chiral sulfur-containing molecules is an active area of research. nih.gov Although the sulfur atom in the sulfamoyl group of this compound is not a stereocenter, the principles of asymmetric synthesis are directly applicable to modifications elsewhere in the molecule to generate optically active derivatives with potentially superior therapeutic profiles.
Molecular Interactions and Biological Target Profiling in Research
Carbonic Anhydrase (CA) Isoform Inhibition Studies
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The discovery that sulfonamides are potent inhibitors of these enzymes has paved the way for the development of various therapeutic agents. The sulfamoylphenyl acetamide (B32628) structure has been a key pharmacophore in the design of CA inhibitors.
Derivatives of 2-(2-Sulfamoylphenyl)acetamide have been extensively studied for their inhibitory effects on several human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and hCA II are widespread, while hCA VII is predominantly found in the brain. researchgate.net In contrast, hCA IX and hCA XII are transmembrane isoforms that are overexpressed in many types of tumors and are associated with cancer progression. plos.org
Research has shown that modifications to the this compound scaffold can lead to potent and, in some cases, selective inhibition of these isoforms. For instance, a series of 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives demonstrated significant inhibitory activity. One such derivative, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, showed preferential inhibition of the hCA VII isoform with an inhibition constant (Kᵢ) of 8.9 nM, compared to a Kᵢ of 43.2 nM for the ubiquitous hCA II. researchgate.net
Furthermore, studies on isatin N-phenylacetamide based sulfonamides have also provided valuable insights. An indole-2,3-dione derivative of this class exhibited potent inhibition of hCA I and hCA II with Kᵢ values of 45.10 nM and 5.87 nM, respectively. nih.gov This compound also showed significant inhibition of the tumor-associated hCA XII, with a Kᵢ of 7.91 nM, which is comparable to the standard inhibitor Acetazolamide. nih.gov
The inhibitory potential of various derivatives against the targeted hCA isoforms is summarized in the table below.
| Compound/Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 2.5 | 25 | 5.7 |
| 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | - | 43.2 | 8.9 | - | - |
| Indole-2,3-dione derivative 2h | 45.10 | 5.87 | - | - | 7.91 |
| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivative 7h (4-fluoro) | - | - | - | 1.2 | - |
| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivative 7b (4-hydroxy) | - | - | - | - | 4.3 |
Data sourced from multiple research studies. The table is interactive and can be sorted by column.
The primary mechanism by which sulfamoylphenyl acetamides inhibit carbonic anhydrases involves the interaction of the sulfonamide group (-SO₂NH₂) with the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.govplos.org This zinc ion is essential for the catalytic activity of CAs, as it coordinates a water molecule and facilitates its deprotonation to a hydroxide ion, which then acts as a nucleophile to attack carbon dioxide.
Sulfonamide inhibitors, including those with the sulfamoylphenyl acetamide scaffold, bind to the zinc ion in a tetrahedral geometry, with the sulfonamide nitrogen displacing the zinc-bound water molecule or hydroxide ion. This binding is stabilized by a network of hydrogen bonds with conserved amino acid residues in the active site, such as Thr199. plos.org Molecular docking and crystal structure analyses have confirmed this binding mode, showing the sulfonamide group anchored to the zinc ion and the rest of the molecule extending towards the entrance of the active site cavity. researchgate.netplos.org
Achieving selective inhibition of specific CA isoforms is a major goal in drug design to minimize off-target effects. The "tail approach" is a rational design strategy that has been successfully employed for developing isoform-selective inhibitors based on the sulfamoylphenyl acetamide scaffold. researchgate.netplos.org This approach involves attaching a "tail" moiety to the core inhibitor structure, which can interact with amino acid residues located at the rim of the active site cavity. Since the amino acid composition of this region varies among the different CA isoforms, the tail can be modified to achieve selective binding to a particular isoform.
For example, in the design of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, the acetamide group acts as a linker, while the benzhydrylpiperazine group serves as the tail. researchgate.net The conformational flexibility of the linker and the length of the tail are critical factors in establishing favorable interactions with the enzyme and achieving selectivity. researchgate.net Crystal structure analysis of this compound in complex with hCA II and hCA VII revealed that the inhibitor is stabilized by a greater number of polar and hydrophobic interactions in the active site of hCA VII, explaining its higher affinity for this isoform. researchgate.net This highlights how rational design can exploit the structural differences between CA isoforms to develop selective inhibitors.
Cyclooxygenase (COX) Enzyme Modulation Research
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation.
While specific inhibitory data for this compound against COX-1 and COX-2 is not extensively documented in the reviewed literature, research on structurally related compounds suggests that the acetamide-sulfonamide scaffold can be a basis for developing COX inhibitors. For instance, a series of N-(benzene sulfonyl) acetamide derivatives were designed and evaluated as multi-target inhibitors, showing favorable COX-2 inhibitory activities. nih.gov
The table below presents IC₅₀ values for some N-(benzene sulfonyl) acetamide derivatives, illustrating the potential of this chemical class as COX-2 inhibitors.
| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| Celecoxib (Standard) | - | 0.05 |
| N-(benzene sulfonyl) acetamide derivative 9a | - | 0.011 |
| N-(benzene sulfonyl) acetamide derivative 9b | - | 0.023 |
Data represents findings from studies on related compounds and is for illustrative purposes. The table is interactive and can be sorted by column.
The acetamide-sulfonamide motif is a recognized pharmacophore in the design of selective COX-2 inhibitors. The sulfonamide group is a key feature in many established COX-2 inhibitors, such as celecoxib. This group is known to interact with a specific side pocket in the active site of the COX-2 enzyme, which is not present in the COX-1 isoform, thereby conferring selectivity.
Urease Enzyme Inhibition Investigations
Derivatives and conjugates containing the acetamide-sulfonamide scaffold have been a focal point of research into urease inhibitors. researchgate.netresearchgate.net Urease, a nickel-containing enzyme, is a crucial target in addressing conditions linked to ureolytic bacteria. researchgate.net
Kinetic studies on various acetamide-sulfonamide derivatives have demonstrated both competitive and mixed-mode inhibition of the urease enzyme. researchgate.netsemanticscholar.org The structural similarity of the sulfonamide group to urea allows these compounds to compete for binding at the enzyme's active site. researchgate.net
Molecular docking and simulation studies have provided insights into the binding poses of these inhibitors. researchgate.netsemanticscholar.org The mechanism often involves electrostatic interactions between the inhibitor and the nickel (Ni) ions within the urease active site. semanticscholar.org Additionally, hydrogen bonds with adjacent amino acid residues contribute to the formation of a stable enzyme-inhibitor complex. semanticscholar.org For many potent inhibitors in this class, the binding is mechanism-based, disrupting the enzyme's catalytic activity by blocking the active site. semanticscholar.org
The mode of inhibition can vary based on the specific structural features of the molecule. For instance, certain conjugates of nonsteroidal anti-inflammatory drugs (NSAIDs) with sulfathiazole (B1682510), sulfadiazine (B1682646), and sulfamethoxazole (B1682508) have shown a competitive mode of inhibition. semanticscholar.orgnih.gov In contrast, conjugates with sulfanilamide (B372717), sulfamerazine, and sulfacetamide have exhibited a mixed mode of inhibition. researchgate.netsemanticscholar.org
| Compound Type | Inhibition Mode | Reported IC₅₀ (µM) | Reported Kᵢ (µM) |
|---|---|---|---|
| Diclofenac-Sulfanilamide Conjugate | Competitive | 3.59 ± 0.07 | - |
| Diclofenac-Sulfacetamide Conjugate | Competitive | 5.49 ± 0.34 | - |
| Ibuprofen-Sulfathiazole Conjugate | Competitive | 9.95 ± 0.14 | - |
| Ibuprofen-Sulfanilamide Conjugate | Mixed | - | 8.20 |
| Ibuprofen-Sulfacetamide Conjugate | Mixed | - | 2.62 |
Structure-activity relationship (SAR) studies have been conducted on the core structure that includes the acetamide and substituted sulfonamide scaffold. nih.govnih.gov These investigations reveal that the nature of the substituents on the aromatic rings significantly influences the inhibitory potency. nih.gov
For example, the presence of an electron-withdrawing group, such as a chloro group, can enhance inhibitory activity by altering the molecule's electronic characteristics and promoting stronger interactions with the urease enzyme. nih.gov The specific heterocyclic moiety attached to the sulfonamide group is also critical. In one study, an ibuprofen (B1674241) conjugate with a thiazole-substituted sulfonamide showed an IC₅₀ value of 9.95 ± 0.14 µM and 90.6% inhibition, whereas a similar flurbiprofen (B1673479) conjugate was six times less active. nih.gov This highlights the importance of the combined structural features of both the NSAID-derived portion and the sulfonamide portion of the molecule. nih.gov
Enzyme Inhibition Studies on Other Targets
Beyond urease, the sulfonamide-acetamide scaffold has been investigated for its potential to inhibit other enzymes relevant to various physiological processes.
Acetylcholinesterase (AChE) is a serine protease that hydrolyzes the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.govmdpi.com Computational and in-silico studies have been performed on sulfonamide-based compounds to evaluate their potential as AChE inhibitors. researchgate.net
Research on N-alkyl/aryl derivatives of related compounds, such as N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide, has been conducted to screen for enzyme inhibition activity. researchgate.net Molecular docking studies have shown that sulfonamide-based compounds can achieve favorable interactions within the AChE active site. researchgate.net These studies aim to develop new drugs or improve the pharmacological activity of existing compounds for neurodegenerative diseases. researchgate.net The inhibition constant (Kᵢ) is a key parameter in these studies, with lower values indicating a stronger affinity of the inhibitor for the enzyme. frontiersin.org
Alpha-glucosidase is an enzyme that plays a critical role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in type 2 diabetes. nih.govmdpi.com Consequently, there is significant research interest in discovering novel alpha-glucosidase inhibitors. nih.govnih.gov
While direct studies on this compound are not prominent, research into structurally related acetamide derivatives has shown promise. For example, a series of phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides displayed high inhibitory effects against α-glucosidase, with many compounds showing significantly lower IC₅₀ values than the standard drug, acarbose. nih.gov Kinetic analysis of the most potent compound from that series revealed it to be a competitive inhibitor. nih.gov Molecular docking studies suggest these activities are due to interactions like hydrogen bonding and pi-pi stacking within the enzyme's active site. bioworld.com These findings indicate that the acetamide moiety can be a valuable component in scaffolds designed for α-glucosidase inhibition.
| Compound Series | Inhibition Type | IC₅₀ Range (µM) | Reference Compound (Acarbose) IC₅₀ (µM) |
|---|---|---|---|
| Phthalimide-triazole-acetamides | Competitive (for most potent) | 45.26 - 491.68 | 750.1 |
Dihydropteroate (B1496061) synthetase (DHPS) is an essential enzyme in the folate biosynthesis pathway of bacteria. researchgate.net Sulfonamides are a well-known class of antibiotics that act by inhibiting DHPS. researchgate.netacs.org Their mechanism of action is based on their structural similarity to p-aminobenzoic acid (PABA), the natural substrate of DHPS. researchgate.net
Theoretically, this compound is expected to act as a competitive inhibitor of DHPS. The sulfonamide group can act as a PABA antagonist, competing for the enzyme's active site. nih.gov Studies on various sulfonamides have confirmed this competitive inhibition mechanism. nih.govnih.gov For instance, both 4,4′-diaminodiphenylsulfone and sulfadiazine were found to be competitive inhibitors of DHPS from Escherichia coli. nih.govnih.gov Research on related compounds like 4-amino-4′-acetamidodiphenylsulfone also showed effective DHPS inhibition. nih.govnih.gov This established mechanism for the sulfonamide functional group provides a strong theoretical basis for the potential activity of this compound against DHPS. researchgate.net
Exploration of Biological Activities in Preclinical In Vitro Models (Mechanistic Focus)
The compound this compound belongs to the sulfonamide class, a group of synthetic compounds characterized by the presence of a sulfonamide functional group (-SO₂NH₂). The structural versatility of the sulfonamide scaffold has made it a subject of extensive research, leading to the discovery of a wide array of biological activities. ijesrr.org This exploration focuses on the theoretical and mechanistic underpinnings of the potential biological activities of this compound and its derivatives, as investigated in preclinical in vitro models.
Antibacterial Activity Mechanisms (Theoretical Frameworks)
The antibacterial potential of sulfonamides is historically significant, as they were the first class of broadly effective systemic antibacterial agents. wikipedia.org The primary theoretical mechanism of action for antibacterial sulfonamides is based on their structural similarity to p-aminobenzoic acid (PABA). uomus.edu.iqnih.gov
Competitive Inhibition of Dihydropteroate Synthase (DHPS): In many bacteria, folic acid is an essential nutrient that must be synthesized de novo. ijcmas.com A critical step in this pathway is the conversion of PABA to dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS). wikipedia.org Sulfonamides, including theoretically this compound, act as competitive inhibitors of DHPS. drugbank.com Due to their structural analogy to PABA, they can bind to the active site of the enzyme. uomus.edu.iq This binding event prevents PABA from accessing the enzyme, thereby halting the synthesis of dihydropteroate and, consequently, folic acid. uomus.edu.iqijcmas.com The depletion of folic acid, a vital precursor for nucleic acid synthesis (purines and pyrimidines), ultimately inhibits bacterial growth and multiplication, resulting in a bacteriostatic effect. drugbank.com Humans are not affected by this mechanism as they obtain folate through their diet. wikipedia.org
The antibacterial spectrum of sulfonamides is broad, encompassing many Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. nih.govijcmas.com However, the emergence of bacterial resistance is a significant challenge. uomus.edu.iq
| Mechanism | Enzyme Target | Outcome | Effect |
|---|---|---|---|
| Competitive Inhibition | Dihydropteroate Synthase (DHPS) | Blocks PABA utilization | Bacteriostatic (Inhibition of growth) |
Anticancer Activity Research (Mechanistic Insights into Cell Line Interactions)
Research into sulfonamide derivatives has revealed significant antitumor activity in vitro, operating through various mechanisms that are distinct from their antibacterial properties. benthamdirect.comnih.gov These mechanisms provide a framework for understanding the potential anticancer effects of this compound derivatives.
Carbonic Anhydrase (CA) Inhibition : A primary mechanism involves the inhibition of carbonic anhydrases, particularly isoforms like CA IX and XII, which are overexpressed in many tumors. benthamdirect.comnih.gov These enzymes are crucial for regulating pH in the tumor microenvironment. By inhibiting these CAs, sulfonamides can disrupt pH balance, leading to the inhibition of tumor cell growth and survival. nih.govingentaconnect.com A study on a novel spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative identified it as a selective inhibitor of tumor-associated CA isoforms IX and XII, showing potent activity against renal cancer cell line RXF393. mdpi.com
Cell Cycle Arrest : Certain sulfonamide derivatives have been shown to induce cell cycle arrest, typically in the G1 phase, thereby preventing cancer cell proliferation. ingentaconnect.comrug.nl
Disruption of Microtubule Assembly : Some sulfonamides interfere with the dynamics of microtubule assembly, a process essential for cell division, leading to mitotic arrest and apoptosis in cancer cells. benthamdirect.comrug.nl
Angiogenesis Inhibition : The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. Sulfonamide derivatives can inhibit this process by targeting matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix. benthamdirect.comnih.gov
Other Mechanisms : Additional anticancer mechanisms for sulfonamides include the functional suppression of transcription factors like NF-Y and the inhibition of tyrosine kinases, which are key components of signaling pathways involved in cancer progression. nih.govrug.nl
A series of N-(Substituted phenyl)-2-(3-substituted)sulfamoyl)phenyl)acetamide derivatives were synthesized and tested against various cancer cell lines, demonstrating moderate to good activity. researchgate.net
| Derivative Class | Target Cell Lines | Observed Effect | Potential Mechanism |
|---|---|---|---|
| N-(Substituted phenyl)-2-(sulfamoyl)phenyl)acetamide derivatives | A549 (Lung), HeLa (Cervical), MCF-7 (Breast), Du-145 (Prostate) | Moderate to good anticancer activity. researchgate.net | Multiple, including CA inhibition and cell cycle arrest. benthamdirect.comresearchgate.net |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | RXF393 (Renal), LOX IMVI (Melanoma), HT29 (Colon) | Potent and selective activity, particularly against RXF393. mdpi.com | Selective inhibition of Carbonic Anhydrase IX and XII. mdpi.com |
Anti-inflammatory Activity Research (Theoretical Mechanisms of Action)
The sulfonamide scaffold is present in several anti-inflammatory drugs. ijesrr.org Research suggests that these compounds can modulate inflammatory responses through multiple theoretical pathways. semanticscholar.org
Inhibition of Pro-inflammatory Mediators : Derivatives of sulfonamides have been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.combmbreports.org They can also suppress the production of cyclooxygenase-2 (COX-2) and nitric oxide, which are key mediators of inflammation. mdpi.com
Modulation of Signaling Pathways : A key theoretical mechanism is the downregulation of inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. mdpi.comnih.gov These pathways are crucial for the expression of various genes involved in the inflammatory response. nih.gov
Reduction of Oxidative Stress : Neutrophils, a type of immune cell, release oxidants like hypochlorous acid (HOCl) at sites of inflammation, contributing to tissue damage. nih.gov Certain sulfonamide-related drugs have been found to reduce the extracellular availability of HOCl. This action helps prevent the inactivation of α1-antitrypsin, a key inhibitor of neutrophil elastase, thereby protecting the connective matrix from degradation. nih.gov
Scavenging Reactive Oxygen Species (ROS) : Some sulfonamide diuretics may help mitigate inflammation-related damage by scavenging reactive oxygen species and enhancing antioxidant defenses. nih.gov
Insecticidal Activity Research (Mechanistic Investigations)
Recent studies have explored the potential of sulfonamide derivatives as novel insecticides, revealing specific mechanistic targets. ekb.eg The primary mechanism identified involves targeting the vacuolar-type H⁺-ATPase (V-ATPase), an essential enzyme in insects. nih.gov
V-ATPase H Subunit Inhibition: V-ATPase is a multi-subunit enzyme responsible for pumping protons across membranes, crucial for various physiological processes in insects, including energizing transport and maintaining pH homeostasis in the midgut. nih.gov Molecular docking studies and bioassays have shown that certain sulfonamide derivatives can bind to the H subunit of V-ATPase. nih.gov This interaction disrupts the enzyme's function, leading to paralysis, rigidity, and ultimately, death of the insect larvae. researchgate.net
In one study, sulfonamide derivatives bearing propargyloxy or pyridine groups exhibited significantly better insecticidal activity against the third-instar larvae of Mythimna separata than the natural product Celangulin V, a known V-ATPase inhibitor. nih.gov Another investigation noted that some sulfonamides can act as direct contact insecticides against mosquitoes (Aedes stephensi). researchgate.net The introduction of sulfonamide moieties into other chemical structures is being explored as a strategy to develop new crop protection compounds. ekb.eg
| Target Organism | Derivative Class | LC₅₀ Value | Potential Mechanism |
|---|---|---|---|
| Mythimna separata (larvae) | Sulfonamides with propargyloxy/pyridine groups | 2.48 - 3.54 mg/mL nih.gov | Inhibition of V-ATPase H subunit nih.gov |
| Aedes stephensi (mosquito) | Sulfanilamide, Sulfaquinoxaline | Active at 5-10 g/m² (contact) researchgate.net | Tarsal contact toxicity researchgate.net |
Antioxidant Activity and Radical Scavenging Studies
The sulfonamide functional group has been incorporated into molecules to explore their potential as antioxidants. benthamdirect.comresearchgate.net The mechanisms underlying this activity are centered on the ability to neutralize free radicals and bolster endogenous antioxidant systems.
Radical Scavenging : The primary antioxidant mechanism for many compounds is their ability to scavenge free radicals. Sulfonamide derivatives can act as hydrogen or electron donors to neutralize reactive species like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. tandfonline.comnih.gov The efficiency of this scavenging activity often depends on the specific substituents on the aromatic ring of the molecule. nih.gov
Activation of the Nrf2 Pathway : Some sulfonamide derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2). benthamdirect.comresearchgate.net Nrf2 is a key transcription factor that regulates the expression of a wide array of endogenous antioxidant enzymes and cytoprotective proteins. benthamdirect.com By activating this pathway, sulfonamides can enhance the cell's intrinsic ability to respond to and mitigate oxidative stress. researchgate.net
Studies on acetamidosulfonamide derivatives have demonstrated that modifications to the structure, such as the inclusion of a pyridine ring connected by an ethylene group, can significantly influence antioxidant capabilities. researchgate.net
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Correlation of Defined Structural Features with Observed Biological Potency
SAR studies for derivatives of 2-(2-Sulfamoylphenyl)acetamide and related acetamide-sulfonamide scaffolds have elucidated key structural motifs that govern their biological potency across various targets, including enzymes like urease and carbonic anhydrase, as well as cancer cell lines.
A central finding is that the nature of the groups attached to both the acetamide (B32628) and sulfonamide moieties plays a critical role in determining activity. For instance, in studies on urease inhibitors, conjugating the acetamide scaffold with different non-steroidal anti-inflammatory drugs (NSAIDs) revealed significant variations in potency. It was observed that an acetamide linked to a phenyl-alkyl group (from ibuprofen) conferred better activity compared to a fluoro-substituted biphenyl group (from flurbiprofen) figshare.com. This suggests that the size, flexibility, and electronic properties of the group attached to the acetamide nitrogen are important for optimal interaction with the target enzyme.
Furthermore, modifications on the sulfonamide portion of the molecule have a profound impact. The introduction of various heterocyclic rings to the sulfonamide nitrogen has been a successful strategy. One of the most active urease inhibitors featured a thiazole-substituted sulfonamide, which demonstrated significantly higher potency than other heterocyclic substitutions figshare.com. In the context of anticancer activity, SAR analysis of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives indicated that sterically less hindered substituents, such as methyl and ethyl groups at the ortho and para positions of the aromatic rings, were associated with the highest potency against several cancer cell lines researchgate.net.
For acetamidosulfonamide derivatives developed as antioxidants, a notable structural feature correlated with high activity was the presence of an ethylene group connecting the sulfonamide to a pyridine ring dovepress.com. This linker may provide the optimal distance and orientation for the pyridine moiety to interact with radical species or the active site of superoxide dismutase (SOD) dovepress.com.
Conversely, in the development of carbonic anhydrase inhibitors, a broad range of substituents on a rhodanine-linked benzenesulfonamide scaffold, including both electron-donating and electron-withdrawing groups, resulted in good inhibitory activity, indicating a more tolerant binding pocket for these specific derivatives researchgate.net.
Table 1: Correlation of Structural Features with Biological Activity
| Scaffold/Series | Target/Activity | Key Structural Feature | Observed Effect on Potency |
|---|---|---|---|
| Ibuprofen (B1674241)/Flurbiprofen-Acetamide-Sulfonamide Conjugates | Urease Inhibition | Phenyl-alkyl group (Ibuprofen) vs. Fluoro-substituted biphenyl (Flurbiprofen) | Phenyl-alkyl group showed superior activity figshare.com. |
| Acetamide-Sulfonamide Conjugates | Urease Inhibition | Thiazole (B1198619) ring on sulfonamide | Most active inhibitor in the series figshare.com. |
| Substituted Sulfamoyl Phenyl Acetamides | Anticancer (A549, HeLa, MCF-7, Du-145) | Less hindered methyl/ethyl groups on aromatic rings | Most potent broad-spectrum activity researchgate.net. |
| Acetamidosulfonamide Derivatives | Antioxidant (Radical Scavenging, SOD) | Ethylene linker to a pyridine ring | Provided significant antioxidant activity dovepress.com. |
| Rhodanine-Linked Benzenesulfonamides | Carbonic Anhydrase Inhibition | Various electron-donating and electron-withdrawing groups | Generally good inhibition, suggesting tolerance for diverse substituents researchgate.net. |
Impact of Substituent Effects on Ligand-Target Binding Affinity
The effect of different substituents on the this compound framework directly influences how these molecules bind to their biological targets. The electronic and steric properties of these substituents can enhance or diminish binding affinity by altering interactions within the target's active site.
In the context of carbonic anhydrase (CA) inhibition, the sulfonamide moiety is a critical zinc-binding group. The affinity of the inhibitor is modulated by the "tail" portion of the molecule, which extends from the core scaffold. For 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, the benzhydrylpiperazine tail engages in numerous polar and hydrophobic interactions within the active site of CA isoforms. The conformational flexibility of the acetamide linker and the length of the tail are fundamental in establishing favorable interactions and achieving high binding affinity and selectivity nih.gov.
Studies on modafinil analogues, which share the acetamide functional group, have shown that halogen substitution on the diphenyl rings can significantly improve binding affinity for the dopamine transporter (DAT) while maintaining selectivity over the serotonin transporter (SERT) acs.org. This highlights how electron-withdrawing substituents can modulate the electronic landscape of the molecule to favor specific interactions with transporter proteins.
Similarly, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, the potency was sensitive to the nature and position of electron-withdrawing groups on the aryloxy ring semanticscholar.org. Chloro and trifluoromethyl substituents, for example, led to analogs with improved potency compared to the unsubstituted parent compound. Specifically, a 4-chloro or 4-trifluoromethyl substituent resulted in some of the most significant gains in activity, indicating a favorable interaction in a specific region of the channel's binding site semanticscholar.org.
Table 2: Influence of Substituents on Biological Potency and Binding
| Compound Series | Target | Substituent Modification | Impact on Affinity/Potency |
|---|---|---|---|
| 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | Carbonic Anhydrase II & VII | Benzhydrylpiperazine tail | Establishes critical hydrophobic and polar interactions, enhancing binding affinity nih.gov. |
| 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues | Dopamine Transporter (DAT) | Halogen substitution on diphenyl rings | Improved binding affinity for DAT acs.org. |
| 2-Aryloxy-N-(pyrimidin-5-yl)acetamides | SLACK Potassium Channel | 4-Chloro or 4-Trifluoromethyl on aryloxy ring | Showed the most improvement in potency relative to the hit compound semanticscholar.org. |
| Ibuprofen vs. Flurbiprofen-Acetamide Conjugates | Urease | Phenyl-alkyl vs. Fluoro-biphenyl group | The phenyl-alkyl group of the ibuprofen conjugate resulted in six-fold higher activity, indicating a better fit or more favorable interactions figshare.com. |
Development and Validation of QSAR Models for Predictive Biology
QSAR models provide a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. These predictive models are invaluable for understanding the structural requirements for activity and for designing new, more potent molecules.
For a series of acetamidosulfonamide derivatives with antioxidant properties, a QSAR study was conducted using multiple linear regression (MLR). The resulting models for radical scavenging activity (RSA) and superoxide dismutase (SOD) activity showed strong predictive power. The models were validated internally using the leave-one-out cross-validation (LOO-CV) method, which yielded high correlation coefficients (Q² LOO-CV) of 0.9708 for RSA and 0.8753 for SOD activity dovepress.comresearchgate.net. The low root mean square error (RMSE) further supported the models' robustness dovepress.comresearchgate.net. These validated QSAR models were then successfully used to rationally design a new set of sulfonamides with potentially enhanced antioxidant capabilities researchgate.net.
Another study focused on 2-phenoxy-N-substituted acetamide analogues as hypoxia-inducible factor-1 (HIF-1) inhibitors. A 2D-QSAR model was developed that yielded a high correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933. The model's external predictive ability was confirmed with a pred_r² of 0.7128. The descriptors identified as significant in this model included the SssNHE-index (related to electrotopological state) and slogp (a measure of lipophilicity), providing insight into the properties driving HIF-1 inhibition. Furthermore, a 3D-QSAR study using molecular field analysis generated models with even stronger correlative and predictive capabilities (q² = 0.9672, pred_r² = 0.8480), offering a three-dimensional perspective on the structural requirements for activity.
These examples demonstrate the successful application of QSAR in building statistically significant and predictive models for acetamide-containing compounds, guiding the synthesis of optimized derivatives.
Table 3: Statistical Validation of QSAR Models for Acetamide Derivatives
| Compound Series | Biological Activity | QSAR Method | Key Statistical Parameters |
|---|---|---|---|
| Acetamidosulfonamide Derivatives | Radical Scavenging Activity (RSA) | MLR | Q² LOO-CV = 0.9708, RMSE LOO-CV = 0.5105 dovepress.comresearchgate.net. |
| Acetamidosulfonamide Derivatives | Superoxide Dismutase (SOD) Activity | MLR | Q² LOO-CV = 0.8753, RMSE LOO-CV = 1.3571 dovepress.comresearchgate.net. |
| 2-Phenoxy-N-substituted Acetamides | HIF-1 Inhibition (2D-QSAR) | MLR | r² = 0.9469, q² = 0.8933, pred_r² = 0.7128. |
| 2-Phenoxy-N-substituted Acetamides | HIF-1 Inhibition (3D-QSAR) | k-NN MFA | q² = 0.9672, pred_r² = 0.8480. |
Pharmacophore Modeling for Novel Ligand Design and Optimization
Pharmacophore modeling is a cornerstone of computer-aided drug design that distills the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model serves as a 3D template for designing or identifying new molecules with the potential for high-affinity binding to a target receptor.
A pharmacophore model for a this compound-based inhibitor would typically be generated using either a ligand-based or structure-based approach.
Ligand-based modeling involves aligning a set of known active molecules to identify common chemical features. For the acetamide-sulfonamide scaffold, this would likely identify features such as a hydrogen bond acceptor (the carbonyl oxygen of the acetamide), a hydrogen bond donor/acceptor group (the sulfonamide -SO₂NH- moiety), and one or more aromatic or hydrophobic regions corresponding to the phenyl rings.
Structure-based modeling derives the pharmacophore directly from the known 3D structure of the ligand-target complex, such as a co-crystal structure from X-ray crystallography. This approach precisely maps the key interaction points—hydrogen bonds, ionic interactions, and hydrophobic contacts—between the inhibitor and the active site residues of the target protein.
Once a pharmacophore model is developed and validated, its primary application is in virtual screening. Large chemical databases can be rapidly searched to identify novel compounds that match the pharmacophore's 3D arrangement of features. These "hits" can then be acquired or synthesized for biological testing. This process allows for the exploration of diverse chemical scaffolds that may possess the desired activity, facilitating scaffold hopping and the discovery of novel intellectual property.
For the this compound series, a pharmacophore model would guide the optimization process. By understanding the essential steric and electronic features, medicinal chemists can design modifications to the scaffold that are more likely to improve potency and selectivity, while avoiding changes that would disrupt key binding interactions. For example, a model might indicate that a specific region of the molecule interacts with a hydrophobic pocket in the target, suggesting that adding lipophilic groups at that position could enhance binding affinity. This rational, model-driven approach significantly accelerates the drug discovery cycle compared to traditional trial-and-error synthesis.
Computational Chemistry and in Silico Investigations
Molecular Docking Simulations for Ligand-Protein Interactions and Binding Modes
Molecular docking is a cornerstone of computational drug design, used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 2-(2-Sulfamoylphenyl)acetamide, this technique has been instrumental in understanding their inhibitory mechanisms against various enzymes, such as carbonic anhydrases (CAs) and urease.
In the context of urease inhibition, docking studies on conjugates of nonsteroidal anti-inflammatory drugs (NSAIDs) with a sulfamoylphenyl acetamide (B32628) backbone have been performed. acs.orgresearchgate.net These simulations show that the sulfonamide moiety can interact with key residues in the urease active site, such as histidine and alanine, through hydrogen bonds and hydrophobic interactions. acs.org The specific substitution pattern on the acetamide and sulfonamide portions of the molecule dictates the precise binding orientation and affinity. acs.org
Table 1: Examples of Molecular Docking Interactions for this compound Analogues
| Derivative Name | Target Protein | Key Interacting Residues | Type of Interaction |
| 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | Carbonic Anhydrase II (hCA II) | Catalytic Zn²⁺, Thr199 | Coordination, Hydrogen Bond |
| 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-thiazol-2-yl)sulfamoyl)phenyl)acetamide | Urease | His492, Ala440, His519, Ala636 | Pi-Sulfur, Hydrophobic, Hydrogen Bond |
| 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide | Cyclooxygenase-2 (COX-2) | Tyr385, Ser530 | Hydrogen Bond |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein complexes over time. This method allows researchers to assess the stability of binding modes predicted by molecular docking and to observe conformational changes in both the ligand and the protein.
For acetamide-sulfonamide containing scaffolds, MD simulations have been used to confirm the stability of their complexes with target enzymes like urease. mdpi.com Simulations of ibuprofen (B1674241) and flurbiprofen (B1673479) conjugated with various sulfa drugs, forming acetamide-sulfonamide structures, have shown that the potent inhibitors form stable complexes within the urease active site. mdpi.com The root-mean-square deviation (RMSD) of the protein backbone atoms is often monitored during these simulations; stable RMSD values over the simulation period (e.g., up to 200 ns) indicate that the ligand does not induce significant conformational changes and remains stably bound. mdpi.comnih.gov These simulations reinforce the binding modes suggested by docking and provide confidence in the predicted interactions. nih.gov
Computational Approaches for Pharmacokinetic and Pharmacodynamic (PK/PD) Parameter Prediction
The success of a drug candidate depends not only on its interaction with the target (pharmacodynamics) but also on its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile (pharmacokinetics). Computational tools are widely used to predict these properties early in the drug discovery process, helping to prioritize compounds with favorable drug-like characteristics.
For various derivatives of this compound, in silico ADMET predictions are a common practice. nih.gov Properties such as molecular weight (MW), number of hydrogen bond donors (HBD) and acceptors (HBA), and the octanol-water partition coefficient (logP) are calculated to assess compliance with guidelines like Lipinski's rule of five. nih.gov Additionally, more complex parameters like aqueous solubility, blood-brain barrier permeability, Caco-2 cell permeability (an indicator of intestinal absorption), and potential for inhibition of cytochrome P450 (CYP) enzymes are predicted. nih.gov For example, studies on diclofenac-sulfa drug conjugates have tabulated these predicted ADMET properties, allowing for the early identification of potential liabilities. acs.orgnih.gov
Table 2: Predicted ADMET Properties for a Representative this compound Analogue
| Analogue | MW ( g/mol ) | HBD | HBA | QPlogPo/w | QPPCaco | QPlogBB |
| 2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide | 450.339 | 4 | 7 | 3.263 | 249.261 | -1.414 |
| 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide | 533.446 | 3 | 9 | 4.508 | >800 | -0.892 |
Data sourced from studies on related benzamide (B126) and acetamide derivatives. QPlogPo/w: Predicted octanol/water partition coefficient; QPPCaco: Predicted Caco-2 cell permeability in nm/sec; QPlogBB: Predicted brain/blood partition coefficient. acs.orgnih.gov
Virtual Screening Methodologies for the Discovery of Novel Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds.
The this compound scaffold is a frequent subject of virtual screening campaigns aimed at discovering novel inhibitors of enzymes like carbonic anhydrases. mdpi.com In a typical structure-based virtual screening workflow, a pharmacophore model is first generated based on the known interactions within the active site of the target enzyme (e.g., hCA VA). mdpi.com This model, which defines the essential spatial arrangement of chemical features required for binding, is then used to filter large compound databases. The resulting "hit" compounds are then subjected to molecular docking simulations to refine the potential binders and predict their binding affinities. mdpi.com This multistep computational protocol has successfully identified novel N-(4-sulfamoylphenyl)acetamide derivatives as potent and selective inhibitors of specific CA isoforms. mdpi.com
Ligand-based approaches are also employed, where new analogues are designed based on the structure-activity relationships (SAR) of existing active compounds. nih.gov By identifying the key chemical groups responsible for activity, new molecules can be designed and computationally evaluated before their synthesis, saving significant time and resources. nih.gov
Advanced Analytical Research Methodologies for Compound Characterization and Study
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of "2-(2-Sulfamoylphenyl)acetamide". Each technique provides unique information about the compound's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of related acetamide-sulfonamide scaffolds, the proton of the acetamide (B32628) group (-NH) typically appears as a peak in the downfield region, around δ 10.06–11.1 ppm. cnr.itsemanticscholar.org The aromatic protons would exhibit complex splitting patterns in the aromatic region of the spectrum. The methylene (B1212753) protons of the acetamide group would likely appear as a singlet.
The ¹³C NMR spectrum provides information about the carbon skeleton. For similar compounds, the carbonyl carbon of the acetamide group is characteristically observed at approximately 170.3–176.4 ppm. cnr.itsemanticscholar.org The aromatic carbons would resonate in their typical range, and the methylene carbon of the acetamide moiety would appear further upfield.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. Through fragmentation analysis, it can also provide structural information. The mass spectrum of a related compound, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-acetamide, shows a distinct molecular ion peak, which confirms its molecular weight. nih.gov For "this compound", a high-resolution mass spectrum would provide the exact mass, allowing for the determination of its molecular formula.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. For analogous acetamide-sulfonamide structures, characteristic absorption bands are observed. The N-H stretch of the sulfonamide group typically appears around 3465 cm⁻¹. cnr.it The amide N-H stretch is also expected in this region. The carbonyl (C=O) stretching vibration of the acetamide group is a strong indicator and is generally found around 1710 cm⁻¹. cnr.it Furthermore, the presence of the sulfonyl group (-SO₂-) is confirmed by strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For instance, in related compounds, the -NH-S=O group shows an absorption band in the region of 1021–1031 cm⁻¹. cnr.itsemanticscholar.org
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds containing chromophores like aromatic rings. The phenyl and acetamide groups in "this compound" would be expected to produce characteristic absorption bands in the UV region. For comparison, the UV spectrum of acetamide shows a specific absorption pattern that can be influenced by the substitution on the phenyl ring. nih.gov
Table 1: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Range/Value |
|---|---|---|
| ¹H NMR | Amide N-H Proton | δ 10.0 - 11.1 ppm |
| Aromatic Protons | δ 7.0 - 8.5 ppm | |
| Methylene Protons | ~ δ 3.5 - 4.0 ppm | |
| ¹³C NMR | Carbonyl Carbon | δ 170 - 177 ppm |
| Aromatic Carbons | δ 110 - 150 ppm | |
| IR | Sulfonamide N-H Stretch | ~ 3465 cm⁻¹ |
| Carbonyl C=O Stretch | ~ 1710 cm⁻¹ | |
| Sulfonyl S=O Stretch | ~ 1020 - 1030 cm⁻¹ | |
| UV-Vis | λmax | Dependent on solvent and final structure |
Chromatographic Methods for Purity Assessment, Separation, and Isolation
Chromatographic techniques are essential for assessing the purity of "this compound," as well as for its separation and isolation from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound. nih.gov A reverse-phase HPLC method would typically be employed, using a C18 column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov The purity is assessed by integrating the peak area of the compound and any impurities detected, often using a UV detector set at a wavelength where the compound has maximum absorbance.
Thin-Layer Chromatography (TLC) is a rapid and versatile technique used for monitoring the progress of a chemical reaction, identifying compounds, and determining the appropriate solvent system for larger-scale separation. For related acetamide-sulfonamide compounds, a common eluent system for TLC is a mixture of ethyl acetate (B1210297), methanol, n-hexane, and dichloromethane (B109758) (DCM). nih.gov The spots on the TLC plate are typically visualized under UV light. The retention factor (Rf) value is a key parameter for identifying the compound under specific chromatographic conditions.
The isolation and purification of "this compound" from a crude reaction mixture can be achieved through techniques such as flash chromatography. nih.gov The selection of the stationary and mobile phases is guided by preliminary TLC analysis.
Table 2: Chromatographic Methods for this compound
| Method | Purpose | Typical Conditions |
|---|
| HPLC | Purity Assessment | Column: C18 Reverse-Phase Mobile Phase: Acetonitrile/Water with acid modifier | | TLC | Reaction Monitoring, Purity Check | Stationary Phase: Silica Gel Mobile Phase: Ethyl acetate:methanol:n-hexane:DCM | | Flash Chromatography | Isolation and Purification | Stationary Phase: Silica Gel Mobile Phase: Gradient elution based on TLC |
Crystallography for High-Resolution Ligand-Protein Complex Analysis
X-ray Crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of a molecule and its interactions with a biological target, such as a protein. While the crystal structure of "this compound" itself is not publicly available, valuable insights can be gained from the crystallographic analysis of closely related compounds.
For instance, the crystal structure of a derivative, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, has been determined in complex with human carbonic anhydrase II and VII. cnr.itsemanticscholar.org This study revealed that the sulfonamide moiety of the inhibitor coordinates with the catalytic zinc ion in the active site of the enzyme. cnr.it The phenyl ring establishes van der Waals contacts with various residues, and the acetamide linker demonstrates conformational flexibility, adopting different orientations within the active sites of the two different carbonic anhydrase isoforms. cnr.itsemanticscholar.org This highlights the importance of the acetamide group in positioning the rest of the molecule for optimal interaction.
Furthermore, the crystal structure of the related compound N-(4-sulfamoylphenyl)acetamide shows that the acetamide group is twisted out of the plane of the benzene (B151609) ring. nih.gov In the crystal lattice, molecules are linked by hydrogen bonds involving the amide and sulfonamide groups, forming a three-dimensional network. nih.gov
These crystallographic studies on analogous compounds provide a detailed understanding at the atomic level of how the sulfamoylphenyl)acetamide scaffold can be recognized by and bind to protein targets. This information is critical for structure-based drug design and for understanding the molecular basis of the compound's biological activity.
Table 3: Crystallographic Data for a Related Compound (N-(4-Sulfamoylphenyl)acetamide)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Tetragonal | nih.gov |
| Space Group | P42₁c | nih.gov |
| Key Interactions | N-H···O hydrogen bonds | nih.gov |
| Molecular Conformation | Acetamide group twisted relative to the benzene ring | nih.gov |
Emerging Research Directions and Future Perspectives for 2 2 Sulfamoylphenyl Acetamide Research
Application of Sulfonamide-Acetamide Scaffolds in Novel Therapeutic Area Exploration
The combination of sulfonamide and acetamide (B32628) groups within a single molecular framework has proven to be a highly adaptable and promising scaffold in the field of drug discovery. citedrive.comspacefrontiers.org Researchers are actively exploring the therapeutic potential of this scaffold beyond its traditional use, leading to the investigation of new treatments for a wide range of diseases. citedrive.com The inherent biological activities of sulfonamides are extensive, encompassing applications as diuretic, anti-inflammatory, hypoglycemic, and anti-carbonic anhydrase agents, among others. nih.govfrontiersin.org
A significant area of exploration involves creating drug conjugates, where the sulfonamide-acetamide structure is linked to other established drugs. nih.gov This strategy aims to develop new pharmacological agents with enhanced efficacy or novel mechanisms of action. nih.gov For instance, recent studies have demonstrated the successful conjugation of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241), flurbiprofen (B1673479), naproxen, diclofenac (B195802), and mefenamic acid with various sulfa drugs. nih.govfrontiersin.orgacs.org These new conjugates have been screened for their ability to inhibit enzymes such as urease and cyclooxygenase-2 (COX-2), which are implicated in various pathological conditions. nih.govfrontiersin.org The findings suggest that linking approved therapeutic molecules to the sulfonamide-acetamide scaffold can lead to the development of new classes of pharmacological agents. nih.govacs.org This approach underscores the broad utility of the scaffold in medicinal chemistry for targeting diverse disease models. nih.gov
Continued Development of Selective Enzyme Inhibitors with Enhanced Specificity
A key focus of ongoing research is the rational design of sulfonamide-acetamide derivatives that can act as highly selective enzyme inhibitors. The structural versatility of this scaffold allows for fine-tuning to achieve enhanced specificity for a particular biological target, which is crucial for minimizing off-target effects and improving the safety profile of potential drugs. tandfonline.com
Significant progress has been made in developing these compounds as inhibitors for specific enzymes. For example, certain sulfonamide derivatives are known to be selective COX-2 inhibitors, which are important for managing pain and inflammation. frontiersin.org In another application, conjugates of NSAIDs with sulfa drugs have been identified as potent competitive or mixed-mode inhibitors of urease, an enzyme involved in infections by pathogens like Helicobacter pylori. spacefrontiers.orgnih.govnih.gov Researchers have synthesized and tested various conjugates, achieving significant inhibitory activity. The mode of inhibition, whether competitive or mixed, can be determined through detailed enzyme kinetics studies, providing insights into how these molecules interact with the enzyme's active site. nih.govnih.gov Molecular docking and simulation studies further elucidate these interactions, confirming that the inhibitors can form stable complexes with their target enzymes. nih.gov This continued development aims to produce inhibitors with superior potency and selectivity for a range of therapeutic targets.
Below is a table summarizing the inhibitory activities of selected sulfonamide-acetamide conjugates against the Urease enzyme.
| Conjugate (NSAID + Sulfa Drug) | IC50 (μM) | Mode of Inhibition |
| Diclofenac + Sulfanilamide (B372717) | 3.59 ± 0.07 | Competitive |
| Diclofenac + Sulfacetamide | 5.49 ± 0.34 | Competitive |
| Ibuprofen + Sulfathiazole (B1682510) | 9.95 ± 0.14 | Competitive |
| Flurbiprofen + Sulfamethoxazole (B1682508) | 13.39 ± 0.11 | Competitive |
| Flurbiprofen + Sulfadiazine (B1682646) | 16.74 ± 0.23 | Competitive |
| Mefenamic Acid + Sulfanilamide | 7.92 ± 0.27 | Competitive |
| Mefenamic Acid + Sulfamethoxazole | 8.35 ± 0.26 | Competitive |
| Naproxen + Sulfaguanidine | 5.06 ± 0.29 | Competitive |
| Naproxen + Sulfathiazole | 5.82 ± 0.28 | Competitive |
| Naproxen + Sulfanilamide | 6.69 ± 0.11 | Competitive |
Data sourced from studies on NSAID-sulfa drug conjugates. nih.govfrontiersin.orgacs.org
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
Exploration of Prodrug Strategies Involving Acetamide Linkages
The acetamide linkage within the 2-(2-sulfamoylphenyl)acetamide structure presents an attractive feature for the design of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical reactions. ewadirect.comnih.gov This strategy is a versatile tool used to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, or lack of site-specific delivery. nih.govnih.gov
By modifying the parent drug, the prodrug approach can enhance its absorption, distribution, metabolism, and excretion (ADME) characteristics. ewadirect.com The amide bond, such as the one in the acetamide group, is a common and effective linkage for creating carrier-linked prodrugs, where the active drug is attached to a carrier moiety. nih.gov This linkage can be designed to be stable during administration and absorption but susceptible to cleavage by specific enzymes (e.g., amidases) at the target site, releasing the active parent drug. mdpi.com This targeted release can increase the drug's efficacy while minimizing systemic side effects. ewadirect.com Researchers are exploring how the acetamide group can be leveraged in this manner to improve the therapeutic index of drugs built upon the sulfonamide-acetamide scaffold.
Future Trajectories of Sulfonamide Research Beyond Traditional Antimicrobials
While sulfonamides were the first class of synthetic antibiotics, modern research is increasingly focused on their potential in a multitude of therapeutic areas far beyond their original antimicrobial applications. ijpsjournal.comnih.gov The sulfonamide functional group is recognized as a versatile pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities. tandfonline.com This has spurred research into their roles as anticancer, anti-inflammatory, antiviral, and anticonvulsant agents, as well as inhibitors for enzymes like carbonic anhydrases and proteases. citedrive.comfrontiersin.orgijpsjournal.com
Even within the realm of antimicrobials, the direction of research is evolving. With the rise of antibiotic resistance, there is a renewed interest in developing novel sulfonamides that can overcome common resistance mechanisms or that are effective against multidrug-resistant pathogens like MRSA. tandfonline.comspringernature.com The focus is shifting from broad-spectrum bacteriostatic agents to more targeted approaches. nih.gov This includes the development of compounds that inhibit bacterial virulence factors or quorum sensing pathways, which disrupt the ability of bacteria to cause infection without necessarily killing them—a strategy that may exert less selective pressure for the development of resistance. nih.gov The future of sulfonamide research lies in harnessing the chemical diversity of its derivatives to address a wide range of unmet medical needs, from chronic inflammatory diseases and cancer to the persistent challenge of infectious diseases. citedrive.comijpsjournal.com
Q & A
Q. What are the optimal synthetic routes for 2-(2-Sulfamoylphenyl)acetamide, and what characterization techniques are essential for validating its structure?
- Methodological Answer : The synthesis typically involves sulfonylation of 2-aminophenylacetamide intermediates. Key steps include protecting group strategies and purification via column chromatography. Structural validation requires LC-HRMS/MS for molecular ion confirmation ([m/z]) and ¹H-NMR to resolve aromatic proton splitting patterns. For example, misassignment of hydroxyl isomers (ortho vs. meta) in related compounds was resolved using ¹H-NMR chemical shifts (δ 6.8–7.3 ppm for ortho-substituted protons vs. δ 7.4–7.8 ppm for meta) and HRMS fragmentation patterns . Table 1 : Common Characterization Techniques
| Technique | Purpose | Example Data |
|---|---|---|
| LC-HRMS/MS | Confirm molecular formula | [M+H]⁺ = 215.0584 (calc. 215.0583) |
| ¹H-NMR | Assign substitution patterns | δ 7.25 (d, J = 8 Hz, 1H, aromatic H-3) |
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : Method validation follows ICH Q2(R1) guidelines, including specificity (HPLC with UV detection at 254 nm), linearity (R² > 0.998 in 1–100 µg/mL range), and recovery studies (spiked samples at 80–120%). For impurity profiling, use HPLC-DAD coupled with reference standards (e.g., meta-sulfonamide isomers) to distinguish degradation products .
Advanced Research Questions
Q. How can contradictions in structural assignments of sulfonamide derivatives be resolved during metabolite identification?
- Methodological Answer : Discrepancies often arise from isomerism (e.g., ortho vs. meta sulfonylation). In a case study, HRMS differentiated M1 (ortho-isomer, [M-H]⁻ = 230.0122) from M2 (meta-isomer, [M-H]⁻ = 230.0124) by matching experimental/theoretical mass errors (< 2 ppm). NOESY NMR further confirmed spatial proximity of sulfonamide protons to adjacent substituents .
Q. What computational strategies are effective in predicting this compound interactions with SARS-CoV-2 enzymes?
- Methodological Answer : Use AutoDock 4.2 or Glide Schrödinger for molecular docking. Prepare the ligand by energy minimization (DFT/B3LYP/6-31G*) and the protein (e.g., SARS-CoV-2 main protease, PDB: 6LU7) by removing water molecules and adding polar hydrogens. Analyze binding affinities (ΔG < -7 kcal/mol) and hydrogen-bond interactions (e.g., with His41/Cys145 catalytic dyad) .
Q. How can crystal structure analysis improve the design of sulfonamide-based inhibitors?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond angles and packing motifs critical for stability. For example, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide showed a dihedral angle of 85.7° between the pyrimidine and acetamide planes, optimizing π-π stacking with enzyme active sites. Use Mercury Software to visualize intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
Q. What protocols are recommended for evaluating the antioxidant activity of sulfonamide derivatives?
- Methodological Answer : Employ DPPH radical scavenging assays (IC₅₀ values < 50 µM indicate high activity) and FRAP (ferric reducing power). For novel derivatives like N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide , synthesize via condensation of 2-(1H-indol-1-yl)acetohydrazide with substituted benzaldehydes, followed by hydroxylamine treatment. Validate purity via melting point and HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
